1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one
Description
1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is a substituted phenylpropanone derivative featuring a trifluoromethoxy group at the phenyl ring’s position 2 and an amino group at position 3, with a propan-2-one (acetone) moiety attached to the aromatic ring.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)5-7-3-2-4-8(14)9(7)16-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
MYEASVVROXRUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common method starts with the trifluoromethoxylation of a suitable aromatic precursor. This can be achieved using trifluoromethyl ethers in the presence of a strong base. The resulting intermediate is then subjected to nitration to introduce the amino group. Finally, the ketone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs from the provided evidence, focusing on substituent effects, molecular properties, and functional group interactions.
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Substituent Position and Electronic Effects
- Trifluoromethoxy vs. Trifluoroethoxy : The target’s 2-OCF₃ group () is more electron-withdrawing than 4-OCH₂CF₃ (), influencing aromatic ring reactivity. The para-substituted trifluoroethoxy analog () may exhibit reduced steric hindrance compared to the target’s ortho-substituted OCF₃.
- Amino Group Placement: The target’s 3-NH₂ group contrasts with analogs like 2-(methylamino)-1-(3-methylphenyl)propan-1-one (), where the amino group is part of the side chain.
Functional Group Modifications
- Chlorination: The 3-chloro modification in ’s compound increases molar mass (267.63 vs.
- Dual Trifluoromethoxy Groups : ’s compound (C₁₁H₈F₆O₃) demonstrates how additional OCF₃ groups elevate lipophilicity (density: 1.394 g/cm³ predicted) and molecular weight .
Ketone Backbone Variations
- Propan-1-one vs. Propan-2-one: Compounds like 2-(methylamino)-1-(3-methylphenyl)propan-1-one () feature a ketone at position 1, altering steric and electronic profiles compared to the target’s propan-2-one backbone.
Biological Activity
1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a trifluoromethoxy substituent. These functional groups contribute to its biological activity, particularly in enzyme interactions and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is . The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The amino group facilitates hydrogen bonding with enzyme active sites, potentially altering their catalytic mechanisms.
- Receptor Binding: The trifluoromethoxy group may enhance binding affinity to certain receptors, leading to modulation of signaling pathways involved in inflammation and cell proliferation.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Properties: Initial studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Anti-inflammatory Effects: Research indicates potential applications in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one:
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound exhibited micromolar inhibition against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Another investigation focused on the interaction with TRP ion channels, indicating that the compound could influence sensory responses related to pain and inflammation .
- Mechanistic Studies :
Comparative Analysis
To better understand the unique properties of 1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-one, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one | Contains trifluoromethylthio instead of trifluoromethoxy | Different electronic properties affecting reactivity |
| 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | Hydroxyl group instead of ketone | Potentially different biological activity due to alcohol functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
